REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8]2)=[O:4].O=C1C[C:23]2[C:18](=[CH:19][C:20](C(O)=O)=C[CH:22]=2)N1.NC1C=CC=CC=1>>[O:14]=[C:9]1[CH2:8][C:7]2[C:11](=[CH:12][CH:13]=[C:5]([C:3]([NH:2][C:1]3[CH:22]=[CH:23][CH:18]=[CH:19][CH:20]=3)=[O:4])[CH:6]=2)[NH:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1C=C2CC(NC2=CC1)=O
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC(=CC=C2C1)C(=O)O
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Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain 45 mg, 36%
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=C(C=C2C1)C(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |